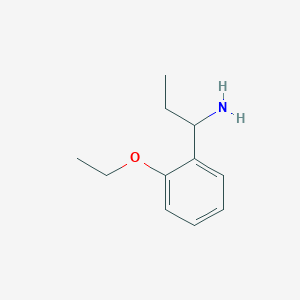

2-Amino-4-cyanobutanamide;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-cyanobutanamide;2,2,2-trifluoroacetic acid is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is a highly reactive molecule that can be synthesized using several methods.

Scientific Research Applications

1. Synthesis of Benzodiazepines

2,2,2-Trifluoroacetic acid is used in the synthesis of amino acid-derived 2,3-dihydro-1H-1,5-benzodiazepines. This method involves the condensation of aromatic amines with substituted benzaldehydes followed by intramolecular cyclization, providing an efficient access to a library of benzodiazepines with potential pharmaceutical or biological activities (Bera, Kandiyal, Ampapathi, & Panda, 2014).

2. Ring-Opening Reactions

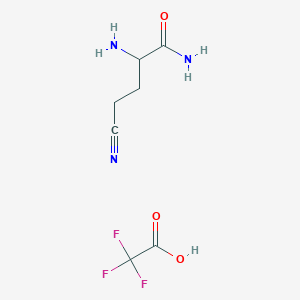

2-Amino-4,5-dihydro-3-furancarbonitriles undergo a ring-opening reaction with various carboxylic acids under solvent-free conditions to produce 2-cyanobutanamide derivatives. This process is significant for the novel preparation of these derivatives (Maruoka, Okabe, & Yamagata, 2008).

3. Facilitation of Addition-Elimination Reactions

Trifluoroacetic acid is instrumental in accelerating SNAr displacement reactions of certain purines and pyrimidines with substituted anilines. These reactions are particularly efficient in 2,2,2-trifluoroethanol solvent (Whitfield et al., 2003).

4. Purification of Protein Fragments

Reversed-phase high-performance liquid chromatography using 0.1% aqueous trifluoroacetic acid is a method for purifying cyanogen bromide fragments from certain proteins. This technique is valuable for protein analysis and sequencing (Lozier, Takahashi, & Putnam, 1983).

5. Cyclization Reactions

3-Benzoyl-2-cyanobutyronitrile undergoes cyclization to 2-amino-4-methyl-5-phenylfuran-3-carbonitrile under acidic conditions using trifluoroacetic acid. This method allows access to furan-3-carbonitriles with various functional groups (Watanuki et al., 2004).

properties

IUPAC Name |

2-amino-4-cyanobutanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.C2HF3O2/c6-3-1-2-4(7)5(8)9;3-2(4,5)1(6)7/h4H,1-2,7H2,(H2,8,9);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJPUQBUYZICOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)N)N)C#N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-cyanobutanamide;2,2,2-trifluoroacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Tert-butoxy)carbonyl]-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2802761.png)

![1-(3-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2802764.png)

![(4-chloro-3-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2802765.png)

![1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine](/img/structure/B2802770.png)